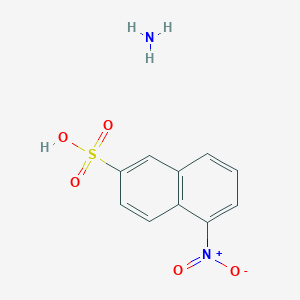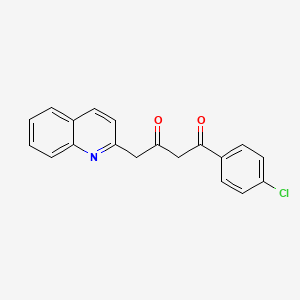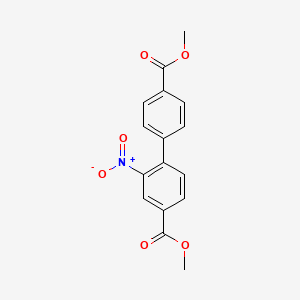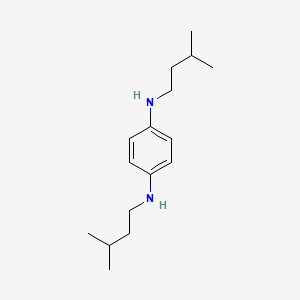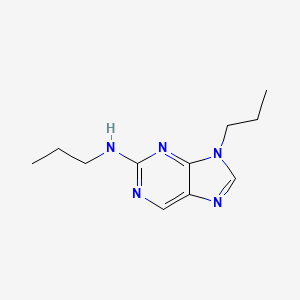
N,9-dipropylpurin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,9-dipropylpurin-2-amine is a chemical compound that belongs to the class of purine derivatives. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is characterized by the presence of two propyl groups attached to the nitrogen atoms at positions 9 and 2 of the purine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,9-dipropylpurin-2-amine typically involves the alkylation of purine derivatives. One common method is the reaction of purine with propyl halides in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: N,9-dipropylpurin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the propyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
N,9-dipropylpurin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in modulating biological processes, particularly those involving nucleotides.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N,9-dipropylpurin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in nucleotide metabolism, thereby affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
N,9-dipropylpurin-2-amine can be compared with other purine derivatives such as:
Caffeine: A well-known stimulant with similar purine structure but different substituents.
Theobromine: Another stimulant found in cocoa, with a similar purine core.
Adenine: A fundamental component of DNA and RNA, differing in the absence of propyl groups.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives.
Eigenschaften
CAS-Nummer |
91194-67-1 |
|---|---|
Molekularformel |
C11H17N5 |
Molekulargewicht |
219.29 g/mol |
IUPAC-Name |
N,9-dipropylpurin-2-amine |
InChI |
InChI=1S/C11H17N5/c1-3-5-12-11-13-7-9-10(15-11)16(6-4-2)8-14-9/h7-8H,3-6H2,1-2H3,(H,12,13,15) |
InChI-Schlüssel |
NSIIYUZBJILXTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1=NC=C2C(=N1)N(C=N2)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






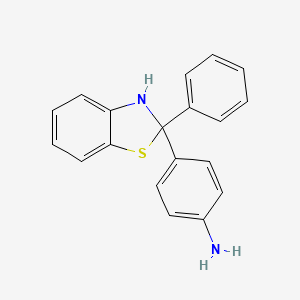


![4-[4-(4-Methylpiperazin-1-yl)pyridin-3-yl]sulfonylmorpholine](/img/structure/B14008739.png)
